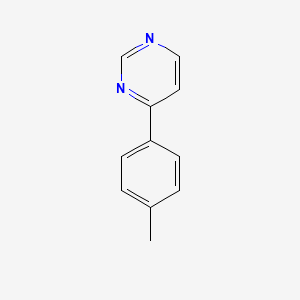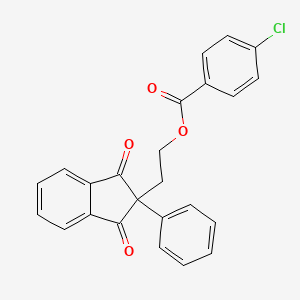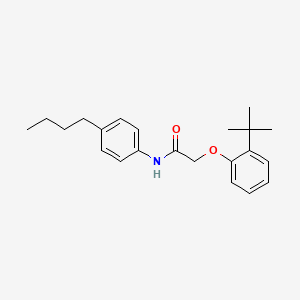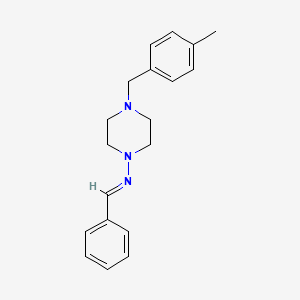
5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-(4-éthoxy-PH)-2H-pyrazole-3-carboxylique (3,4-DI-méo-benzylidène)-hydrazide est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 5-(4-éthoxy-PH)-2H-pyrazole-3-carboxylique (3,4-DI-méo-benzylidène)-hydrazide implique généralement les étapes suivantes :
Formation du cycle pyrazole : Ceci peut être obtenu par la réaction d’un dérivé d’hydrazine approprié avec un composé carbonylé α,β-insaturé en conditions acides ou basiques.
Introduction du groupe éthoxy : Le groupe éthoxy peut être introduit par une réaction d’éthérification à l’aide d’un agent d’éthylation approprié.
Carboxylation : Le groupe acide carboxylique peut être introduit par des réactions de carboxylation, souvent en utilisant du dioxyde de carbone ou des réactifs de carboxylation.
Formation de la fraction benzylidène-hydrazide : Cette étape implique la condensation du dérivé du pyrazole avec un dérivé du benzaldéhyde en conditions acides ou basiques pour former la fraction benzylidène-hydrazide.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement élevé, une pureté et une rentabilité. Cela peut inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe éthoxy ou du cycle pyrazole.
Réduction : Des réactions de réduction peuvent se produire au niveau de la fraction benzylidène-hydrazide, la transformant potentiellement en un dérivé d’hydrazine.
Substitution : Des réactions de substitution peuvent avoir lieu à diverses positions sur le cycle pyrazole ou la fraction benzylidène.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène, etc.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium, etc.
Réactifs de substitution : Agents halogénants, nucléophiles, etc.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Chimie
Catalyse : Le composé peut servir de ligand en chimie de coordination, facilitant divers processus catalytiques.
Science des matériaux : Il pourrait être utilisé dans la synthèse de nouveaux matériaux dotés de propriétés uniques.
Biologie
Inhibition enzymatique : Le composé peut agir comme un inhibiteur pour certaines enzymes, ce qui en fait un candidat potentiel pour le développement de médicaments.
Activité antimicrobienne : Il peut présenter des propriétés antimicrobiennes, utiles dans le développement de nouveaux antibiotiques.
Médecine
Développement de médicaments : Le composé pourrait être exploré pour ses effets thérapeutiques potentiels, tels que des activités anti-inflammatoires, anticancéreuses ou antivirales.
Industrie
Agriculture : Il peut être utilisé dans le développement de nouveaux produits agrochimiques, tels que des herbicides ou des pesticides.
Science des polymères : Le composé pourrait être utilisé dans la synthèse de polymères dotés de propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-(4-éthoxy-PH)-2H-pyrazole-3-carboxylique (3,4-DI-méo-benzylidène)-hydrazide dépendrait de son application spécifique. Par exemple :
Inhibition enzymatique : Le composé peut se lier au site actif d’une enzyme, empêchant la liaison du substrat et la catalyse subséquente.
Activité antimicrobienne : Il peut perturber la membrane cellulaire ou interférer avec des voies métaboliques essentielles dans les micro-organismes.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-(4-méthoxy-PH)-2H-pyrazole-3-carboxylique (3,4-DI-méo-benzylidène)-hydrazide
- Acide 5-(4-éthoxy-PH)-2H-pyrazole-3-carboxylique (3,4-DI-chloro-benzylidène)-hydrazide
Comparaison
- Différences structurelles : La présence de différents substituants (par exemple, méthoxy contre éthoxy) peut affecter considérablement les propriétés du composé.
Propriétés
Formule moléculaire |
C21H22N4O4 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-4-29-16-8-6-15(7-9-16)17-12-18(24-23-17)21(26)25-22-13-14-5-10-19(27-2)20(11-14)28-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
Clé InChI |
DBXKWKQQTIDTQG-LPYMAVHISA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)




![1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11989966.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11989967.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-ethyl-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11989968.png)
![3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11989981.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11990004.png)

